cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1705829-24-8
VCID: VC4236371
InChI: InChI=1S/C13H21NOS/c1-16-12-7-10-5-6-11(8-12)14(10)13(15)9-3-2-4-9/h9-12H,2-8H2,1H3
SMILES: CSC1CC2CCC(C1)N2C(=O)C3CCC3
Molecular Formula: C13H21NOS
Molecular Weight: 239.38

cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

CAS No.: 1705829-24-8

Cat. No.: VC4236371

Molecular Formula: C13H21NOS

Molecular Weight: 239.38

* For research use only. Not for human or veterinary use.

cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone - 1705829-24-8

Specification

CAS No. 1705829-24-8
Molecular Formula C13H21NOS
Molecular Weight 239.38
IUPAC Name cyclobutyl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Standard InChI InChI=1S/C13H21NOS/c1-16-12-7-10-5-6-11(8-12)14(10)13(15)9-3-2-4-9/h9-12H,2-8H2,1H3
Standard InChI Key HJPMMMLFFPHQKX-UHFFFAOYSA-N
SMILES CSC1CC2CCC(C1)N2C(=O)C3CCC3

Introduction

Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic compound classified under the category of alkaloids, which are nitrogen-containing compounds often derived from plant sources and known for their pharmacological effects. This compound features a cyclobutyl group and a methylthio substituent on a bicyclic framework, which is significant for its biological activity.

Synthesis of Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

The synthesis of this compound typically involves several steps, where parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. The synthesis process often requires careful control of conditions to ensure the desired stereochemistry and functional group transformations.

Biological Activity and Potential Applications

Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone may interact with specific receptors in the central nervous system or gastrointestinal tract, suggesting potential applications in pharmaceuticals. Experimental data from pharmacological studies would provide insights into its efficacy and potency at various targets.

Chemical Reactions and Derivatives

Understanding the chemical reactions involving this compound is essential for developing synthetic routes and exploring potential derivatives with enhanced activity. The compound's three-dimensional conformation significantly influences its interaction with biological targets.

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